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molecular formula C7H7BO3 B188256 4-Formylphenylboronic acid CAS No. 87199-17-5

4-Formylphenylboronic acid

Cat. No. B188256
M. Wt: 149.94 g/mol
InChI Key: VXWBQOJISHAKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05633400

Procedure details

Under an argon atmosphere, 3.65 g of magnesium turnings are covered with 15 ml of anhydrous THF and treated with 0.5 ml of 1,2-dibromoethane. Gentle warming leads to a vigorous reaction. After the reaction has subsided, the solvent is pipetted off with a pipette, treated with 40 ml of anhydrous THF and 1/3 of a solution of 32 g of the product 1a) in 30 ml of anhydrous THF are added. The reaction is started with Red-Al and by warming. The remainder of the product from 1a) is then added dropwise within the course of 35 min. After dropwise addition is complete, the mixture is boiled under reflux for a further 1 h. The Grignard product is then added dropwise to a solution, cooled to -68° C., of 33.5 ml of tributyl borate under an argon atmosphere in 50 ml of THF. After 30 min, the cooling is removed. The mixture is then stirred at RT for 1 h. It is then concentrated, the honey-colored oil is taken up in 100 ml of ether and 80 ml of Ace-cold H2SO4 (1M) are added. The ether phase is separated off and extracted twice more with 50 ml of ether, concentrated and 30% strength (6N) KOH is added until an alkaline reaction (pH 14) occurs. 70 ml of H2O are added and the butanol is removed azeotropically at 35°-40° C. in a high vacuum. This process is repeated again with 50 ml of H2O. The residue is rendered acidic with 1M H2SO4 (pH 1) and boiled for 30 min. The title compound is obtained as a pale yellow solid by filtration. m.p.=255°-260° C.
Quantity
3.65 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
33.5 mL
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
reactant
Reaction Step Six
[Compound]
Name
product 1a
Quantity
32 g
Type
reactant
Reaction Step Seven
Name
Quantity
30 mL
Type
reactant
Reaction Step Seven
Name
Quantity
40 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH2:4]Br.COCCO[AlH2-]OCC[O:15][CH3:16].[Na+].[B:18](OCCCC)([O:24]CCCC)[O:19]CCCC.[CH2:34]1[CH2:38]O[CH2:36][CH2:35]1>>[CH:16]([C:4]1[CH:3]=[CH:38][C:34]([B:18]([OH:24])[OH:19])=[CH:35][CH:36]=1)=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
3.65 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
BrCCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCO[AlH2-]OCCOC.[Na+]
Step Five
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
33.5 mL
Type
reactant
Smiles
B(OCCCC)(OCCCC)OCCCC
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Seven
Name
product 1a
Quantity
32 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is then stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Gentle warming
CUSTOM
Type
CUSTOM
Details
leads to a vigorous reaction
ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
by warming
ADDITION
Type
ADDITION
Details
After dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The Grignard product is then added dropwise to a solution
CUSTOM
Type
CUSTOM
Details
the cooling is removed
CONCENTRATION
Type
CONCENTRATION
Details
It is then concentrated
ADDITION
Type
ADDITION
Details
80 ml of Ace-cold H2SO4 (1M) are added
CUSTOM
Type
CUSTOM
Details
The ether phase is separated off
EXTRACTION
Type
EXTRACTION
Details
extracted twice more with 50 ml of ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
30% strength (6N) KOH is added until an alkaline reaction (pH 14)
ADDITION
Type
ADDITION
Details
70 ml of H2O are added
CUSTOM
Type
CUSTOM
Details
the butanol is removed azeotropically at 35°-40° C. in a high vacuum
WAIT
Type
WAIT
Details
boiled for 30 min
Duration
30 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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